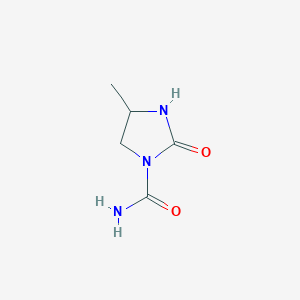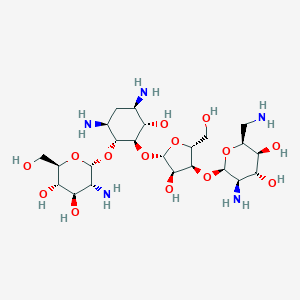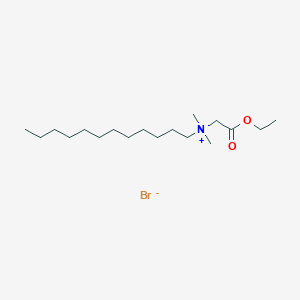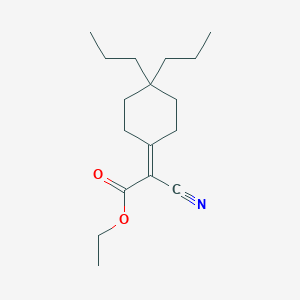
4-Methyl-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxoimidazolidine-1-carboxamide (MOICA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOICA is a cyclic urea derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action and biochemical effects.
Mechanism Of Action
The mechanism of action of 4-Methyl-2-oxoimidazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical And Physiological Effects
4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. It has also been shown to have anti-oxidant effects, which may be beneficial in the prevention of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has been extensively studied in terms of its mechanism of action and biochemical effects. However, one of the limitations of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide, including the development of novel 4-Methyl-2-oxoimidazolidine-1-carboxamide derivatives with improved properties, the optimization of synthesis methods, and the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in various disease models. Additionally, the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in combination with other compounds may lead to the development of novel therapeutic strategies. Overall, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results in scientific research, and further study may lead to the development of novel applications in various fields.
Synthesis Methods
4-Methyl-2-oxoimidazolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylimidazole-2-carboxylic acid with triphosgene, followed by cyclization with ammonia. Another method involves the reaction of 4-methylimidazole-2-carboxylic acid with isobutyl chloroformate, followed by cyclization with ammonia. These methods have been extensively studied and optimized for the synthesis of 4-Methyl-2-oxoimidazolidine-1-carboxamide.
Scientific Research Applications
4-Methyl-2-oxoimidazolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of cancer and other diseases. In agriculture, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials.
properties
CAS RN |
125577-54-0 |
|---|---|
Product Name |
4-Methyl-2-oxoimidazolidine-1-carboxamide |
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
4-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-8(4(6)9)5(10)7-3/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
InChI Key |
YVKGUKZREJUCEU-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1)C(=O)N |
Canonical SMILES |
CC1CN(C(=O)N1)C(=O)N |
synonyms |
1-Imidazolidinecarboxamide,4-methyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)


![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)







![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
